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Compound of Interest

Compound Name: Fura-2 pentapotassium

Cat. No.: B15552966 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using

probenecid with Fura-2 pentapotassium salt for intracellular calcium measurements.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of using probenecid with Fura-2?

A1: Probenecid is an inhibitor of organic anion transporters, which are present in the

membranes of many cell types.[1][2][3][4] After Fura-2 AM is loaded into cells, it is cleaved by

intracellular esterases into the membrane-impermeant Fura-2 pentapotassium salt. However,

some cell lines, such as CHO and HeLa, actively extrude the negatively charged Fura-2 out of

the cell via these organic anion transporters.[1][5] Probenecid blocks these transporters,

preventing the leakage of Fura-2 and thereby improving the intracellular retention of the dye,

which is crucial for accurate and stable fluorescence measurements of intracellular calcium.[2]

[3][6]

Q2: Is probenecid always necessary when using Fura-2?

A2: No, probenecid is not always required. Its necessity depends on the cell type being used.

[1] Cells with high levels of organic anion transporter activity will exhibit significant dye leakage,

making probenecid essential for reliable measurements.[1][5] For cell lines that do not actively

extrude Fura-2, the use of probenecid may not be necessary. It is recommended to empirically

determine the requirement for probenecid for your specific cell line.
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Q3: What are the potential side effects of using probenecid?

A3: While beneficial for dye retention, probenecid can have some undesirable effects. It has

been reported to exhibit cell toxicity in some cases.[1] Additionally, probenecid can alter

calcium flux kinetics of certain ion channels and may decrease the response of some G-protein

coupled receptors (GPCRs) to their agonists.[1] In some instances, it has been shown to

induce a sarcoplasmic reticulum Ca2+ leak.[7]

Q4: Are there any alternatives to probenecid?

A4: Yes, other organic anion transport inhibitors can be used as alternatives to probenecid.

Sulfinpyrazone is a commonly used substitute that can improve dye retention.[8][9] Another

alternative is 2-aminoethoxydiphenyl borate, which is also an inhibitor of store-operated

calcium entry.[9] Additionally, newer fluorescent calcium indicators, such as Calbryte™ 520 AM,

have been developed to have excellent intracellular retention without the need for probenecid.

[1]

Q5: How does probenecid interfere with Fura-2 calibration?

A5: Probenecid has been found to interfere with the EGTA-chelation of calcium, which is a

necessary step to determine the minimum fluorescence ratio (Rmin) for the quantitation of

intracellular calcium concentration ([Ca2+]i).[10] This interference can complicate the

calibration process. A workaround is to determine Rmin in separate wells without probenecid in

parallel with the main experiment.[10]
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Problem Possible Cause Solution

Rapid loss of Fura-2

fluorescence signal (dye

leakage)

Active transport of Fura-2 out

of the cell by organic anion

transporters.[11][12]

Add an organic anion transport

inhibitor like probenecid

(typically 1-2.5 mM) to the

loading and imaging buffers.

[11][13]

Cell membrane integrity is

compromised.

Ensure gentle handling of cells

during loading and washing

steps. Use a lower

concentration of Pluronic F-

127 if cell viability is affected.

High background fluorescence
Extracellular Fura-2 due to dye

leakage.

Use probenecid to prevent dye

extrusion.[4] Wash cells

thoroughly after loading to

remove extracellular dye.

Consider using a quencher for

extracellular fluorescence,

such as Mn2+.[14]

Phenol red in the culture

medium.

Use phenol red-free medium

during the experiment to

reduce background

fluorescence.[11]

Inconsistent or variable Fura-2

loading
Inefficient dye loading.

Optimize Fura-2 AM

concentration (typically 1-5

µM) and incubation time (30-

60 minutes).[13][15] Ensure

Pluronic F-127 is used to aid in

dye solubilization.[16]

Cell density is not optimal.

Optimize cell plating density to

ensure a confluent monolayer

for consistent loading.

Fura-2 compartmentalization

(sequestration into organelles)

Incubation temperature is too

high.[11]

Load cells at a lower

temperature (e.g., room
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temperature) to reduce dye

sequestration.[11]

The cell type is prone to

sequestering the dye.[6][8]

Reduce the loading time

and/or Fura-2 AM

concentration.[11]

No or weak response to

stimulus

Probenecid is interfering with

the receptor or signaling

pathway.[1]

Test for the effect of

probenecid on your specific

agonist response. If

interference is observed,

consider using an alternative

like sulfinpyrazone or a

probenecid-free indicator.[9]

Incomplete de-esterification of

Fura-2 AM.

Allow for a post-loading

incubation period (de-

esterification) of at least 20-30

minutes at room temperature

for complete cleavage of the

AM ester groups.[11][17]

Quantitative Data Summary
Parameter Recommended Range/Value Reference

Fura-2 AM Concentration 1 - 5 µM [11][13]

Probenecid Concentration 1 - 2.5 mM [3][11][13]

Pluronic® F-127 Concentration 0.02% - 0.04% [11][13]

Fura-2 AM Loading Time 20 - 120 minutes [13]

De-esterification Time 20 - 30 minutes [11][17]

Experimental Protocols & Workflows
Detailed Methodology: Preparation of Reagents

Fura-2 AM Stock Solution (1 mM):
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Dissolve 1 mg of Fura-2 AM in 998 µL of high-quality anhydrous DMSO.

Aliquot and store at -20°C, protected from light and moisture.

Probenecid Stock Solution (25 mM):

Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.

Add HHBS (Hanks' Balanced Salt Solution with HEPES) or a buffer of your choice to a

final volume of 10 mL.[13]

Aliquot and store at -20°C.[4]

Pluronic® F-127 Solution (10% w/v):

Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle

heating and vortexing.

Experimental Workflow: Fura-2 Loading with Probenecid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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